molecular formula C19H16FN3OS B2802613 N-({[2,3'-bipyridine]-4-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 1903408-88-7

N-({[2,3'-bipyridine]-4-yl}methyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B2802613
CAS No.: 1903408-88-7
M. Wt: 353.42
InChI Key: FKJSSPXGMDVZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a bipyridine moiety, a fluorophenyl group, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide typically involves a multi-step process:

    Formation of the Bipyridine Moiety: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Thioacetamide Linkage Formation: The final step involves the formation of the thioacetamide linkage through a reaction between a thioester and an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide linkage to a thioether.

    Substitution: The bipyridine and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated solvents and bases like potassium carbonate are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted bipyridine and fluorophenyl derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins, while the thioacetamide linkage can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-([2,2’-bipyridin]-4-ylmethyl)-2-((4-chlorophenyl)thio)acetamide
  • N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-bromophenyl)thio)acetamide
  • N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-methylphenyl)thio)acetamide

Uniqueness

N-([2,3’-bipyridin]-4-ylmethyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3OS/c20-16-3-5-17(6-4-16)25-13-19(24)23-11-14-7-9-22-18(10-14)15-2-1-8-21-12-15/h1-10,12H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSSPXGMDVZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.